DBCO-NHCO-PEG4-amine

Vue d'ensemble

Description

DBCO-NHCO-PEG4-amine, also known as dibenzocyclooctyne-N-hydroxy succinimide ester-polyethylene glycol-4-amine, is a versatile compound widely used in bioconjugation and click chemistry. It is a cleavable linker that facilitates the conjugation of various molecules, such as antibodies and drugs, through copper-free click chemistry reactions. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) due to its stability and efficiency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG4-amine involves several steps:

Formation of DBCO-NHS Ester: The initial step involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxy succinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms the DBCO-NHS ester.

PEGylation: The DBCO-NHS ester is then reacted with polyethylene glycol (PEG) to form DBCO-PEG4-NHS.

Amine Functionalization: Finally, the DBCO-PEG4-NHS is reacted with an amine-containing compound to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

DBCO-NHCO-PEG4-amine primarily undergoes the following types of reactions:

Click Chemistry Reactions: The compound reacts with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.

Amide Bond Formation: The amine group in this compound can react with carboxyl groups or activated esters to form stable amide bonds.

Common Reagents and Conditions

Reagents: Azide-functionalized molecules, carboxyl-containing compounds, NHS esters, DCC, EDC.

Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures. .

Major Products

Triazole Linkages: Formed through SPAAC reactions with azide-functionalized molecules.

Amide Bonds: Formed through reactions with carboxyl groups or activated esters

Applications De Recherche Scientifique

DBCO-NHCO-PEG4-amine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry and amide bond formation

Biology: Facilitates the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems

Medicine: Integral in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted cancer therapy

Industry: Employed in the production of functionalized materials and surfaces for various industrial applications

Mécanisme D'action

DBCO-NHCO-PEG4-amine exerts its effects through the following mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

DBCO-PEG4-amine: Similar to DBCO-NHCO-PEG4-amine but lacks the amide functionality, making it less versatile for certain applications.

DBCO-PEG4-maleimide: Contains a maleimide group instead of an amine, which is useful for thiol-reactive conjugation.

DBCO-PEG4-acid: Contains a carboxyl group instead of an amine, suitable for reactions with amine-containing molecules.

Uniqueness

This compound stands out due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable for a wide range of applications in chemistry, biology, medicine, and industry .

Activité Biologique

DBCO-NHCO-PEG4-amine, a compound with the CAS number 1255942-08-5, is a significant entity in the field of bioconjugation and drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

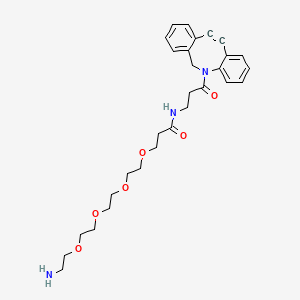

This compound is characterized by its molecular formula and a molecular weight of approximately 523.621 g/mol. The compound features a dibenzocyclooctyne (DBCO) moiety, which facilitates click chemistry reactions, particularly with azides. It is soluble in various solvents and exhibits a density of 1.2 g/cm³ and a boiling point around 784.1 °C at 760 mmHg .

The primary biological activity of this compound lies in its role as a cleavable linker in ADCs. These linkers are crucial for the selective delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. This compound can effectively conjugate with drugs like monomethyl auristatin E (MMAE), which has demonstrated potent cytotoxicity against various cancer cell lines, including SKBR3 cells with an effective concentration (EC50) of 280 nM .

Applications in Antibody-Drug Conjugates

- ADC Linker : this compound serves as a linker that connects antibodies to cytotoxic drugs, enhancing the therapeutic index of ADCs.

- Click Chemistry : Its DBCO group allows for bioorthogonal reactions with azide-containing biomolecules, making it suitable for targeted drug delivery and imaging applications.

- PEGylation : The PEG component improves solubility and stability of the conjugated drugs, thereby increasing their circulation time in the bloodstream.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Table 1: Summary of Biological Activity Studies

| Study Reference | Compound Used | Cell Line | EC50 (nM) | Findings |

|---|---|---|---|---|

| MMAE | SKBR3 | 280 | Effective cytotoxicity observed | |

| MMAE | Various Cancer Lines | 22 | Enhanced targeting efficiency via ADCs |

Case Study: ADC Development

A notable case involved the use of this compound in developing an ADC targeting HER2-positive breast cancer cells. The study demonstrated that conjugating MMAE via this linker resulted in significantly improved therapeutic efficacy compared to free MMAE, indicating that the linker not only facilitates drug delivery but also enhances overall treatment outcomes .

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIOBJVNCOFWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.